molecular formula C7H4ClFN2 B2704331 2-Amino-5-chloro-4-fluorobenzonitrile CAS No. 1217304-30-7

2-Amino-5-chloro-4-fluorobenzonitrile

Cat. No.: B2704331
CAS No.: 1217304-30-7
M. Wt: 170.57
InChI Key: MJBDAXACGRMZFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-chloro-4-fluorobenzonitrile is an organic compound with the molecular formula C7H4ClFN2 It is a derivative of benzonitrile, characterized by the presence of amino, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-chloro-4-fluorobenzonitrile typically involves the reaction of 4-chloro-5-fluoro-2-iodo-phenylamine with copper(I) cyanide in N,N-dimethylacetamide (DMA) at elevated temperatures (around 130°C). The reaction mixture is then subjected to purification processes such as column chromatography to isolate the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-chloro-4-fluorobenzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted benzonitriles can be formed.

    Coupling Products: Biaryl compounds resulting from the coupling reactions.

Comparison with Similar Compounds

Comparison: Compared to its similar compounds, 2-Amino-5-chloro-4-fluorobenzonitrile is unique due to its specific substitution pattern on the benzene ring. This unique arrangement of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-5-chloro-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFN2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-2H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJBDAXACGRMZFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloro-5-fluoro-2-iodo-phenylamine (2.5 g, 9.21 mmol) and copper (I) cyanide (1.65 g, 18.4 mmol) in DMA (45 ml) was heated to 130° C. overnight. Most of the DMA was removed under reduced pressure and the remaining residue was diluted with EtOAc and dichloromethane. The slurry was filtered and the filter cake was washed with dichloromethane and EtOAc. The filtrate was concentrated and the remaining residue was purified by column chromatography (silica gel, heptane/EtOAc 98:2-85:15) to afford the title compound (1232 mg, 78%) as light red solid. MS (ESI): 169.2 (M−H)−.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
copper (I) cyanide
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Yield
78%

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